molecular formula C8H5BrClNO3S B1485726 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride CAS No. 1805413-65-3

3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride

Cat. No. B1485726
CAS RN: 1805413-65-3
M. Wt: 310.55 g/mol
InChI Key: CKSSTCGKLJKOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride (BCMBSC) is a versatile reagent used in a wide range of chemical and biochemical applications. It is a sulfonyl chloride compound that is widely used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other industrial applications. BCMBSC is also used in the synthesis of many other compounds, including heterocyclic compounds, polymers, and polysaccharides. The versatility of BCMBSC makes it an excellent choice for a variety of research applications.

Scientific Research Applications

3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and polysaccharides. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial applications. 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is used in the synthesis of small molecules, such as organic dyes, which are used in the study of biological systems.

Mechanism of Action

3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that acts as a reagent in the synthesis of a variety of compounds. It acts as a nucleophilic agent in the formation of covalent bonds between two molecules. It is also used in the formation of carbon-carbon bonds, which are important in the synthesis of heterocyclic compounds, polymers, and polysaccharides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride are largely unknown. However, it is believed that 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride may have some effects on the metabolism of certain compounds, such as peptides, peptidomimetics, and other bioactive molecules. In addition, 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride may have some effects on the activity of enzymes, which could potentially be used to study the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride in laboratory experiments is its versatility. It is a reagent that can be used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and polysaccharides. In addition, it can be used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. However, one of the limitations of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is that it is a potentially hazardous compound and should be handled with care.

Future Directions

The potential applications of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride are still being explored. Some of the possible future directions include the use of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride in the synthesis of peptides and peptidomimetics, the design of new organic dyes, and the study of the biochemical and physiological effects of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride. In addition, 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride could be used in the development of new pharmaceuticals, agrochemicals, and other industrial applications.

properties

IUPAC Name

3-bromo-5-cyano-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO3S/c1-14-8-5(4-11)2-6(3-7(8)9)15(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSSTCGKLJKOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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